Cymarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemical Profile & Mechanism of Action

The core mechanism of Cymarin involves the potent inhibition of the Na+/K+ ATPase pump, a critical ion transporter in cell membranes [1]. This inhibition disrupts ionic gradients, leading to increased intracellular sodium and calcium levels, which is the basis for its cardiotonic effects.

The table below summarizes its primary mechanism and key biological activities:

| Aspect | Description |

|---|---|

| Primary Target | Na+/K+ ATPase (Sodium-Potassium Pump) [1] [2]. |

| Core Mechanism | Inhibition of ion transport, specifically blocking cesium uptake and sodium efflux in muscle tissue [1]. |

| Key Biological Activities | - Cardiotonic & Anti-arrhythmic: Used as a cardiotonic agent [3].

- Anticancer: Promotes apoptosis, inhibits proliferation in breast (MCF-7) and pancreatic (SW1990, SW1990GR) cancer cell lines [4] [2].

- Antifeedant: Shows growth inhibitory effects on crop pests like Trichoplusia ni larvae [2]. |

Quantitative Pharmacological Data

Research has quantified this compound's activity across various assays. The following table consolidates key quantitative data for easy comparison:

| Assay/Model | Activity/Outcome | Quantitative Result (IC50/EC50/Dosage) | Citation |

|---|---|---|---|

| Palytoxin-induced K+ release inhibition | Potency of inhibition | IC50 = 0.42 μM [2] | |

| Viability of Pancreatic Cancer Cells (SW1990) | Cytotoxicity | IC50 = 33.8 nM [2] | |

| Viability of Pancreatic Cancer Cells (SW1990GR) | Cytotoxicity | IC50 = 40.8 nM [2] | |

| Elimination of TRA-1-81+ cells | Targeting specific cell surface markers | IC50 = 5.1 nM [2] | |

| Proliferation of Breast Cancer Cells (MCF-7) | Anti-proliferative effect (5-day treatment) | Inhibition at 1 μM [2] | |

| Growth inhibition of Trichoplusia ni larvae | In vivo antifeedant/anti-growth effect | EC50 = 157 ppm (in diet) [2] | |

| Antifeedant effect on Trichoplusia ni larva | Feeding deterrent | DC50 = 10.8 μg/cm² [2] | |

| In vivo tumor growth inhibition (mouse xenograft) | In vivo antitumor efficacy | 2 mg/kg, intraperitoneal, twice weekly [2] |

Experimental Insights & Molecular Interactions

Beyond the quantitative data, several studies provide insight into this compound's molecular interactions:

- Ion Transport Inhibition: Classic research demonstrated that this compound (10⁻⁶ M) caused 100% inhibition of cesium uptake in frog muscle tissue. Its inhibitory effect was notably not reversible upon washing, unlike other cardiac glycosides like ouabain and strophanthidin, suggesting a very tight or irreversible binding interaction with its target [1].

- Anticancer Mechanisms: In breast cancer (MCF-7) cells, this compound downregulates the transcription factor PAX6 by blocking its IRES-directed translation, which is a non-canonical mechanism of gene expression control [2]. In pancreatic cancer models, its activity is linked to the downregulation of UGT1A10 and the elimination of cells expressing the stemness markers TRA-1-60 and TRA-1-81 [2].

Conclusion for Researchers

This compound represents a potent natural product scaffold with multifaceted biological activities. Its well-characterized role as a Na+/K+ ATPase inhibitor, combined with emerging evidence of its anticancer efficacy—particularly against resistant pancreatic cancer lines by targeting stem-like cells—makes it a compelling candidate for further investigation [1] [2].

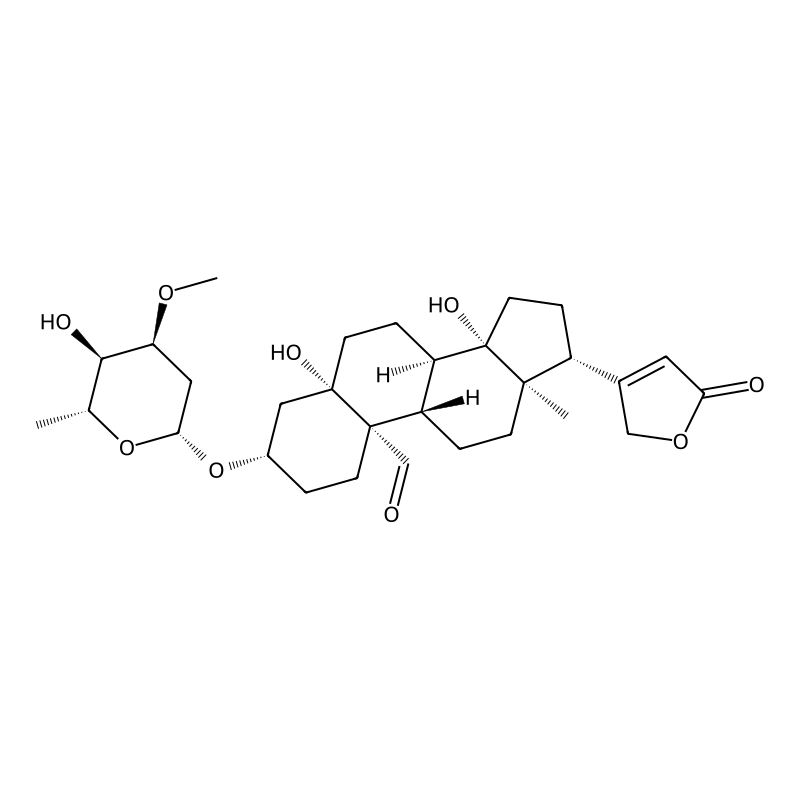

The chemical structure of this compound is as follows [5]:

Diagram: Core structure-activity relationship of this compound, highlighting the key moieties responsible for its biological activity.

References

- 1. Structure-activity relationships of several cardiotonic ... [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com/ this compound .html [medchemexpress.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. | CAS 508-77-0 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 5. File: this compound .svg - Wikimedia Commons [commons.wikimedia.org]

Cardenolide Glycosides: Chemical and Structural Overview

Cardenolide glycosides are a potent class of naturally derived steroids. Their core structure consists of a steroidal aglycone (genin) linked to a sugar moiety at the C-3β position and a characteristic five-membered unsaturated γ-lactone ring at the C-17β position [1] [2]. This "U"-shaped pharmacophore is essential for their biological activity [1].

- Aglycone Core: A 5β,14β-androstane-3β,14-diol structure [1].

- Lactone Ring: A five-membered, α,β-unsaturated γ-lactone ring defines the cardenolide sub-type [1] [2].

- Sugar Moiety: Attached at C-3β, this moiety significantly influences the compound's solubility, bioavailability, and binding affinity to the Na+/K+-ATPase (NKA) target [1]. The table below summarizes the structural components and their functional roles.

| Structural Component | Chemical Description | Functional Role |

|---|---|---|

| Steroidal Aglycone | 5β,14β-androstane-3β,14-diol core [1] | Primary determinant of pharmacological activity; binds Na+/K+-ATPase [1] |

| Lactone Ring | Five-membered, α,β-unsaturated γ-lactone (cardenolides) [1] [2] | Critical for target interaction and potency [1] |

| Sugar Moiety | One or more sugar units (e.g., glucose, rhamnose) linked at C-3 [1] [3] | Modulates hydrophilicity, pharmacokinetics, and binding affinity [1] |

Biosynthesis and Natural Sources

Cardenolides are secondary metabolites produced by plants as a chemical defense. They are found in over 17 plant families, including Apocynaceae, Plantaginaceae, and Brassicaceae [1].

- Key Producers: Major cardenolide-producing genera include Digitalis (digoxin, digitoxin), Strophanthus (ouabain, cymarin), Nerium (oleandrin), and Xysmalobium [1] [3] [4].

- Biosynthetic Pathway: The biosynthesis in plants like Digitalis proceeds from cholesterol through a series of enzymatic steps, including hydroxylations, oxidations, and the key introduction of the lactone ring [5]. The following diagram illustrates the core biosynthetic pathway and the primary mechanism of action.

Core pathway from cholesterol to active cardenolide glycosides and its multi-faceted mechanisms of action.

Primary Mechanism of Action and Signaling Pathways

The canonical and most well-defined molecular target for cardenolides is the Na+/K+-ATPase (NKA) [1] [5].

- Ionic Homeostasis Disruption: Cardenolides bind to the extracellular α-subunit of NKA, inhibiting its pump function. This leads to increased intracellular Na⁺, which alters the activity of the Na+/Ca²⁺ exchanger (NCX). The resultant rise in intracellular Ca²⁺ concentration is responsible for the positive inotropic effect (enhanced contraction) in heart muscle [5].

- Signal Transduction Activation: Beyond being an ion pump, NKA serves as a signal transducer. Cardenolide binding can activate key downstream signaling pathways such as Src/Ras/Raf/MEK/ERK and PI3K/Akt/mTOR, and can also influence the activity of transcription factors like NF-κB [1]. These pathways regulate cell growth, proliferation, and survival, underpinning the investigated anticancer effects.

The diagram below details these signaling cascades triggered by cardenolide binding.

Key signaling pathways activated upon cardenolide binding to Na+/K+-ATPase, influencing cell fate.

Experimental Protocols and Research Applications

In Vitro Cytotoxicity and Anticancer Assays

Cardiotonic steroids like this compound are evaluated for their potential to inhibit cancer cell proliferation and induce cell death.

- Objective: To determine the cytotoxic effect (e.g., IC₅₀) of a cardenolide on a specific cancer cell line.

- Cell Lines: Commonly used models include lung (A549), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancer lines [6].

- Procedure:

- Seed cells in 96-well plates and allow to adhere.

- Treat with a concentration gradient of the cardenolide for 24-72 hours.

- Assess cell viability using assays like MTT, MTS, or WST-1, which measure mitochondrial activity.

- Quantify apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3/7 activity assays [6].

- Key Investigations:

Molecular Docking to Na+/K+-ATPase

This computational method predicts the binding affinity and orientation of a cardenolide within the NKA binding pocket.

- Objective: To understand the structure-activity relationship (SAR) and molecular basis of inhibition.

- Software: Tools like AutoDock Vina, GOLD, or Schrödinger Suite are used.

- Procedure:

- Obtain the 3D crystal structure of NKA (e.g., from PDB: 4HYT).

- Prepare the ligand (this compound) and receptor (NKA) files by adding hydrogens, assigning charges, etc.

- Define the binding site around known key residues.

- Run the docking simulation and analyze the top poses for hydrogen bonds, hydrophobic interactions, and steric fit [3] [7].

- Application: Rational design of novel analogs with improved potency or selectivity [7].

Analytical Techniques for Isolation and Characterization

The following table outlines standard methodologies used for the extraction, purification, and identification of cardenolides from plant material, as exemplified by recent research [3].

| Technique | Application in Cardenolide Research | Specific Example / Conditions |

|---|---|---|

| Supercritical Fluid Extraction (SFE) | Green technology for efficient extraction of cardenolides from plant material [4]. | Using CO₂ as solvent; tunable density controls selectivity [4]. |

| Bioassay-Guided Fractionation | Isolating active compounds based on biological activity (e.g., Aβ42 reduction) [3]. | Sequential chromatography (silica gel, HPLC) with in vitro testing of fractions [3]. |

| NMR Spectroscopy | Definitive structural elucidation of novel compounds [3]. | 1H NMR, 13C NMR, COSY, HSQC, HMBC for atom connectivity and stereochemistry [3]. |

| Mass Spectrometry (MS) | Determining molecular formula and mass [3]. | High-Resolution MS (HRMS) for precise mass measurement [3]. |

| Preparative HPLC | Final purification step to obtain pure compounds for bioactivity testing [3]. | C18 column; mobile phase gradient of water and acetonitrile/methanol [3]. |

Research Data on Cardenolide Activities

While specific data for this compound is lacking, the table below summarizes the diverse biological activities reported for various cardenolides, highlighting their potential therapeutic applications beyond cardiology [1] [6].

| Cardenolide | Reported Activity | Model System | Key Finding / Mechanism |

|---|---|---|---|

| Digoxin/Digitoxin | Anticancer | Epidemiological studies, in vitro cancer models | Associated with reduced risk of certain cancers; induces apoptosis via NKA signaling [6]. |

| Lanatoside C | Anticancer (Lung) | In vitro (lung cancer cells) | Suppresses cancer cell growth [6]. |

| Oleandrin | Anticancer, Antiviral | In vitro (tumor cell lines) | Inhibits NF-κB activation; induces apoptosis; inhibits viral replication [6] [4]. |

| Acetylated glycosydated crotoxogenin | Anti-Alzheimer's | In vitro (APPs HeLa cells) | Novel cardenolide that reduces Aβ42 levels; potential BACE1 inhibition [3]. |

| Digitoxin | Antiviral | In vitro (viral models) | Alters viral pre-mRNA splicing; inhibits HIV-1 replication [6]. |

Future Research Directions and Challenges

- Therapeutic Repurposing: The primary focus is on repurposing cardenolides for oncology, antiviral therapy (including against SARS-CoV-2), and neurodegenerative diseases like Alzheimer's [1] [3] [6].

- Challenge: Narrow Therapeutic Index: The small margin between therapeutic and toxic doses remains a major hurdle [1] [5].

- Solutions Under Investigation:

- Synthetic Analogs: Designing novel derivatives with improved safety profiles [1].

- Targeted Drug Delivery: Using nanoparticle carriers to selectively deliver cardenolides to tumor cells, minimizing off-target effects [1].

- Biotechnological Production: Optimizing cardenolide production using plant cell cultures and genetic engineering to ensure a sustainable supply [8] [5].

References

- 1. Cardiac Glycosides: From Natural Defense Molecules to ... [pmc.ncbi.nlm.nih.gov]

- 2. A review of cardiac glycosides: Structure, toxicokinetics ... [sciencedirect.com]

- 3. A Novel Cardenolide Glycoside Isolated from Xysmalobium ... [pmc.ncbi.nlm.nih.gov]

- 4. US8394434B2 - SCF extract containing cardiac glycoside [patents.google.com]

- 5. Quo vadis Cardiac Glycoside Research? [mdpi.com]

- 6. Anticancer and Antiviral Properties of Cardiac Glycosides [mdpi.com]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling ... [pmc.ncbi.nlm.nih.gov]

- 8. sciencedirect.com/topics/ chemistry / cardenolide - glycoside [sciencedirect.com]

Biological Activities & Experimental Data

Cymarin's mechanism of action, primarily through the inhibition of Na+/K+ ATPase, underlies its diverse biological activities, which range from established cardiotonic effects to promising anticancer and senolytic applications [1] [2]. The table below summarizes key quantitative findings from recent studies.

| Biological Activity | Experimental Model/Cell Line | Key Metrics & Results | Proposed Mechanism |

|---|---|---|---|

| Anticancer Activity (Pancreatic Cancer) | SW1990 & SW1990GR cells [3] | • IC₅₀ (cell viability): 33.8 nM (SW1990), 40.8 nM (SW1990GR) [3] | Downregulation of UGT1A10; elimination of TRA-1-60+/TRA-1-81+ cells [3] |

| Anticancer Activity (Breast Cancer) | MCF-7 cells [3] | • 47.8% proliferation inhibition at 1 μM after 5 days [3] | Inhibition of IRES-mediated PAX6 translation [3] |

| Senolytic Activity (Predicted) | Computational model (Machine Learning) [4] | • Identified as a potential senolytic candidate via virtual screening of DrugBank/TCMbank [4] | Predicted to selectively clear senescent cells (pathway analysis ongoing) [4] |

| In Vivo Antitumor Efficacy | SW1990 xenograft in nude mice [3] | • 2 mg/kg, i.p., twice/week for 3 weeks: inhibited tumor growth [3] | Reduced chemoresistance and eliminated TRA-1-60+ cells in vivo [3] |

| Ion Channel Modulation | Palytoxin-induced K⁺ release assay [3] | • IC₅₀ = 0.42 μM [3] | Inhibition of PTX-induced K⁺ efflux [3] |

| Crop Protectant Activity | Trichoplusia ni larvae [3] | • EC₅₀ (growth inhibition): 157 ppm • DC₅₀ (antifeedant): 10.8 μg/cm² [3] | Antifeedant and growth inhibitory effects [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, here are detailed methodologies for major assays.

Cell Viability Assay (MTT/XTT)

This protocol was used to determine the IC₅₀ values of this compound in pancreatic cancer cells [3].

- Cell Lines: SW1990 and its gemcitabine-resistant variant SW1990GR.

- Procedure:

- Seed cells in 96-well plates at a standardized density.

- After cell adherence, treat with a concentration gradient of this compound (e.g., 0-500 nM).

- Incubate the plates for 72 hours.

- Add MTT or XTT reagent to each well and incubate for 2-4 hours.

- Measure the absorbance at 450-490 nm using a microplate reader.

- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ using non-linear regression analysis.

Cell Proliferation Assay

This method quantified the anti-proliferative effect of this compound on breast cancer cells [3].

- Cell Line: MCF-7 human breast cancer cells.

- Procedure:

- Seed MCF-7 cells in multi-well plates.

- Treat cells with varying concentrations of this compound (0.25, 0.5, and 1 μM).

- Maintain the treatment, refreshing the drug and media as needed, for 5 days.

- Quantify proliferation at the endpoint using a method like cell counting, BrdU incorporation, or ATP-based assays.

- Data is presented as percentage proliferation inhibition compared to the control.

In Vivo Efficacy Study in Xenograft Models

This protocol demonstrates the in vivo antitumor efficacy of this compound [3].

- Animal Model: Immunocompromised nude mice subcutaneously xenografted with Luciferase-labeled SW1990 cells.

- Dosing Regimen:

- Administer this compound via intraperitoneal (i.p.) injection.

- Use a dose of 2 mg per kg of body weight.

- Inject twice a week, consistently (e.g., every 3-4 days).

- Continue the treatment regimen for 3 weeks.

- Tumor Monitoring: Monitor tumor volume regularly using caliper measurements and/or bioluminescence imaging. At the endpoint, excise tumors for weight measurement and molecular analysis.

Signaling Pathways and Workflows

This compound's primary mechanism involves inhibiting the Na+/K+ ATPase pump, but its senolytic and anticancer effects suggest involvement in more complex pathways. The diagram below illustrates the established and predicted mechanisms of action for this compound.

Established and predicted mechanisms of this compound action, linking Na+/K+ ATPase inhibition with downstream anticancer and senolytic effects.

The discovery of novel applications for compounds like this compound is being accelerated by artificial intelligence. The workflow below illustrates how a machine learning predictor was built and applied to identify this compound as a potential senolytic agent [4].

Machine learning workflow for senolytic drug discovery, from data curation to experimental validation.

Research Implications and Future Directions

This compound's profile makes it a compelling candidate for further investigation. Key implications and research needs include:

- Novel Senolytic Target: this compound represents a structurally distinct senolytic candidate, providing a new chemical starting point for developing therapies against age-related diseases [4].

- Overcoming Drug Resistance: Its efficacy against gemcitabine-resistant pancreatic cancer cells suggests potential for tackling chemoresistance, a major clinical challenge [3].

- Safety and Specificity: A primary research focus should be the separation of its traditional cardiotoxic effects from its novel anticancer and senolytic activities. Developing targeted delivery systems or synthesizing novel analogs with improved therapeutic indices is crucial [4] [1].

References

Cymarin Overview and Mechanism

Cymarin is a cardenolide glycoside, a class of organic compounds known for their potent biological activity [1]. Its molecular formula is C₃₀H₄₄O₉, with an average molecular weight of 548.673 g/mol [1].

The precise mechanism of action is still under investigation, but current research indicates it targets specific cellular processes [2]:

- Primary Activity: Potently inhibits Palytoxin (PTX)-induced K⁺ release with an IC₅₀ of 0.42 μM [2].

- Anticancer Mechanisms: In breast cancer cells (MCF-7), this compound inhibits cell proliferation by downregulating PAX6 expression through blocking IRES-directed translation. In pancreatic cancer cells, it downregulates UGT1A10 expression and eliminates cancer stem-like cells (TRA-1-60 and TRA-1-81) [2].

Experimental Data Summary

The table below summarizes key experimental findings from cellular and animal studies:

| Assay Type | Cell Line / Model | This compound Treatment | Key Results & Parameters |

|---|---|---|---|

| Cell Viability [2] | Pancreatic cancer SW1990 & SW1990GR | 0-500 nM for 72h | IC₅₀ = 33.8 nM (SW1990); IC₅₀ = 40.8 nM (SW1990GR) |

| Cell Proliferation [2] | Breast cancer MCF-7 | 0.25-1 μM for 5 days | 47.8% proliferation inhibition at 1 μM (dose-dependent) |

| Western Blot / qPCR [2] | MCF-7, SW1990, SW1990GR | 0.25-1 μM (24h); 7-15 nM | ↓ PAX6 protein levels; ↓ UGT1A10 transcription |

| Anti-feeding / Growth [2] | Trichoplusia ni larvae | 1000 p.p.m. (oral) for 10 days | Growth inhibition; EC₅₀ = 157 p.p.m.; DC₅₀ = 10.8 μg/cm² |

| In Vivo Anti-tumor [2] | SW1990 xenograft (mice) | 2 mg/kg (i.p., 2x/week for 3 weeks) | Inhibited tumor growth; reduced chemoresistance |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies derived from the studies.

In Vitro Cell Viability Assay (MTT/XTT)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

- Cell Seeding: Plate cells (e.g., SW1990, SW1990GR) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

- Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-500 nM) for a set period (e.g., 72 hours).

- Viability Measurement: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450-490 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Anti-tumor Efficacy Study

This protocol assesses the effect of this compound on tumor growth in a live animal model.

- Xenograft Model Establishment: Subcutaneously inject luciferase-labeled human cancer cells (e.g., SW1990) into the flank of immunodeficient (e.g., nude) mice.

- Grouping and Dosing: Once tumors are palpable, randomly divide mice into control and treatment groups. Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection twice a week for three weeks.

- Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

- Endpoint Analysis: At the end of the study, euthanize the animals, excise and weigh the tumors for final comparison. Collect blood and organ tissues for further toxicological analysis.

This compound's Action Mechanism Visualization

The diagram below illustrates the proposed mechanisms of this compound's anticancer activity based on current research.

Research Implications and Notes

- Promising Anticancer Agent: this compound demonstrates potent activity against multiple cancer cell lines, with particular effectiveness in pancreatic and breast cancer models [2].

- Research-Only Status: this compound is currently classified as an experimental compound "for research use only" and is not approved as a drug [2].

- Critical Information Gap: The available search results do not provide details on this compound's biosynthetic pathway in plants, which is a key area for future investigation.

References

Cymarin cardiotonic steroid definition

Chemical and Pharmacological Profile

The table below summarizes the fundamental technical data for Cymarin.

| Property | Specification |

|---|---|

| Systematic Name | K-Strophanthin-α; Cymarine [1] [2] |

| CAS Number | 508-77-0 [3] |

| Molecular Formula | C30H44O9 [3] [1] |

| Molecular Weight | 548.66 g/mol [3] [1] |

| Melting Point | 148 °C [3] [1] |

| Mechanism of Action | Inhibition of Na+/K+ ATPase (Sodium-Potassium Pump) [4] [3] [5] |

| Primary Activity | Cardiotonic; Anti-arrhythmia agent [1] [2] |

| Natural Sources | Plants of the genus Apocynum (e.g., A. cannabinum, A. venetum) [1] [2] |

| Toxicity (LD50 i.v. in rats) | 24.8 ± 1.8 mg/kg [3] |

Mechanism of Action as a Cardiotonic Steroid

This compound exerts its cardiotonic effects by specifically binding to and inhibiting the Na+/K+ ATPase, also known as the sodium pump [4] [5]. This enzyme is critical for maintaining the electrochemical gradient across cell membranes.

The following diagram illustrates the sequence of events triggered by this compound that leads to its positive inotropic (heart-strengthening) effect.

This compound inhibits Na+/K+ ATPase, leading to increased cardiac contractility.

Key Experimental Data and Protocols

Historical and foundational studies provide quantitative insights into this compound's potency and effects on ion transport.

Inhibition of Cation Transport

A key experiment on frog sartorius muscle demonstrated this compound's potent inhibition of cesium uptake (used as a potassium analog) and sodium efflux [4].

- Cesium Uptake Inhibition: this compound at 10⁻⁶ M concentration caused 100% inhibition of cesium uptake, a potency matched only by ouabain under the same conditions [4].

- Comparative Potency: The 50% inhibition dose (IC₅₀) for other related aglycones was determined, showing this compound is a highly potent inhibitor [4].

- Recovery Profile: The inhibition by this compound was not reversed after a 3.5-hour incubation in fresh solution, whereas muscles treated with ouabain and strophanthidin recovered partly. This suggests this compound has a very tight or irreversible binding characteristic [4].

The table below summarizes the quantitative data from this study for easy comparison.

| Cardiotonic Steroid | IC₅₀ for Cesium Uptake Inhibition | Key Experimental Observations |

|---|---|---|

| This compound | -- | 100% inhibition at 10⁻⁶ M; inhibition not reversible within 3.5 hrs [4]. |

| Ouabain | -- | 100% inhibition at 10⁻⁶ M; partial recovery of function after 3.5 hrs [4]. |

| Strophanthidin | 1.5 x 10⁻⁶ M | Partial recovery of function after 3.5 hrs [4]. |

| Telocinobufagin | 2 x 10⁻⁷ M | Most potent aglycone tested in this study [4]. |

| Digitoxigenin | 1.6 x 10⁻⁶ M | -- |

| Periplogenin | 2.4 x 10⁻⁶ M | Less potent inhibitor of sodium efflux than this compound [4]. |

| Uzarigenin | 6.3 x 10⁻⁶ M | -- |

Experimental Workflow for Ion Transport Studies

The following diagram outlines a general experimental workflow for assessing the impact of cardiotonic steroids like this compound on ion transport in muscle tissue, based on the methodologies cited [4].

General workflow for studying this compound's effects on ion transport in muscle tissue.

Research Applications and Safety

- Research Use: this compound is used in research to study vascular smooth muscles, ion transport mechanisms, and as a tool compound for Na+/K+ ATPase inhibition [3].

- Safety and Toxicity: this compound is classified as toxic. Key safety indicators include an LD50 (intravenous) in rats of 24.8 ± 1.8 mg/kg [3]. It carries hazard codes for acute toxicity if swallowed, inhaled, or in contact with skin [3].

References

Cymarin biochemical actions

Core Properties of Cymarin

| Property | Description |

|---|---|

| Mechanism of Action | Inhibits sodium-potassium ATPase pump (Na⁺/K⁺ ATPase) on cell membranes [1] [2]. |

| Biochemical Consequence | Increases intracellular sodium, affecting calcium exchange; enhances cardiac muscle contraction (positive inotropic effect) [1] [2]. |

| Chemical Formula | C₃₀H₄₄O₉ [1] [2] [3]. |

| Molecular Weight | 548.66 - 548.67 g/mol [1] [2] [3]. |

| CAS Number | 508-77-0 [1] [3]. |

| Source | Primarily extracted from Apocynum cannabinum and related species [2]. |

| ATC Code | C01AC03 (Cardiac therapy - Cardiac glycosides) [1]. |

| Purity | Available with a minimum purity of 95% [2]. |

Research Applications & Findings

The following table summarizes key research areas and observed effects of this compound in scientific studies. Note that these are research findings, not established clinical uses.

| Research Area | Observed Effects / Potential Mechanisms | Key Citations |

|---|---|---|

| Oncology Research | Hinders cancer cell proliferation, triggers apoptosis (programmed cell death), impedes angiogenesis (formation of new blood vessels) [3]. | [3] |

| Immune Response & Inflammation | Suppresses activation of NF-κB; curtails production of pro-inflammatory cytokines (TNF-α, IL-6) [3]. | [3] |

| Microbial Infection Control | Demonstrates effectiveness against bacterial and fungal growth [3]. | [3] |

| Metabolic & Liver Health | Identified as capable of increasing apolipoprotein A-I transcription in human liver cells [3]. | [3] |

This compound Mechanism of Action Pathway

The diagram below illustrates the core mechanism of this compound as a cardiac glycoside, based on information from DrugBank Online and CymitQuimica [1] [2].

References

Cymarin: Key Chemical and Biological Profile

The table below summarizes the core information about Cymarin for quick reference.

| Property | Description |

|---|---|

| CAS Number | 508-77-0 [1] [2] |

| Molecular Formula | C({30})H({44})O(_9) [1] [2] |

| Molecular Weight | 548.66 g/mol [1] [2] |

| Chemical Class | Cardiac glycoside / Cardiotonic steroid [1] [2] |

| Primary Mechanism | Inhibition of Na+/K+ ATPase [1] [2] |

| Key Anticancer Activities | Cytotoxicity, apoptosis induction, inhibition of cancer cell proliferation and angiogenesis (formation of new blood vessels to support tumor growth) [1] [3] |

This compound in Research: Experimental Insights

This compound has demonstrated significant bioactivity in various experimental models, particularly in cancer research.

Cytotoxicity and Antitumor Activity

A 2025 phytochemical study on Adonis amurensis isolated 24 cardiac glycosides, including this compound (listed as compound 11) [4]. All compounds were evaluated for cytotoxicity against a panel of human cancer cell lines. The study reported that the isolated cardiac glycosides showed potent cytotoxic activity, with IC(_{50}) values ranging from 0.02 to 2.89 μM [4]. This confirms this compound's potential as a potent antitumor agent.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. An earlier study used an antiangiogenic activity-guided fractionation of a methanol extract of Adonis amurensis, which led to the identification of this compound and related compounds [3]. The research focused on the inhibition of tube-like structure formation in Human Umbilical Venous Endothelial (HUVE) cells, a standard model for assessing antiangiogenic potential. The study confirmed the contribution of this compound to this activity [3].

Experimental Workflow for Anti-Angiogenic Activity

The following diagram outlines the key experimental steps used to isolate this compound and validate its antiangiogenic activity from Adonis amurensis.

Experimental workflow for isolating this compound and testing its antiangiogenic activity [3].

Mechanism of Action in Cancer Signaling

Cardiac glycosides like this compound exert multifaceted anticancer effects beyond simple Na+/K+ ATPase inhibition. They modulate several key survival and metastatic signaling pathways within cancer cells [4].

Multifaceted anticancer mechanisms of cardiac glycosides like this compound [4].

Research Implications and Considerations

The potent activity of this compound and other cardiac glycosides positions them as promising candidates for anticancer drug discovery and repurposing [4]. However, a key challenge noted by researchers is their narrow therapeutic window, meaning the effective dose and the toxic dose are close together. This underscores the importance of further research to understand the relationship between their anticancer efficacy and potential cardiotoxicity for successful clinical translation [4].

References

- 1. | CAS 508-77-0 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. This compound = 96 HPLC 508-77-0 [sigmaaldrich.com]

- 3. Inhibitory effect of Adonis amurensis components on tube ... [pubmed.ncbi.nlm.nih.gov]

- 4. New cardiac glycosides from Adonis amurensis with potent ... [sciencedirect.com]

Chemical and Pharmacological Profile of Cymarin

The table below summarizes the core technical data for cymarin, which is consistently characterized in the literature as a cardiac glycoside [1] [2] [3].

| Property | Description |

|---|---|

| IUPAC Name | (1R,3aS,3bR,5aS,7S,9aS,9bS,11aR)-3a,5a-dihydroxy-7-{[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy}-11a-methyl-1-(5-oxo-2,5-dihydrofuran-3-yl)-hexadecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde [2] |

| CAS Number | 508-77-0 [1] |

| Molecular Formula | C30H44O9 [1] |

| Molecular Weight | 548.66 g/mol [1] |

| Chemical Classification | Cardenolide glycoside [2] [3] |

| Primary Biological Activities | Anti-arrhythmia, cardiotonic agent [3]; researched in oncology for hindering cancer cell proliferation, triggering apoptosis, and impeding angiogenesis [1]. |

| Mechanism of Action | Interacts with Na+/K+ ATPase (not primary antioxidant pathways); research suggests suppression of NF-κB activation and curtailment of pro-inflammatory cytokines [1]. |

Clarification on this compound and Polyphenols

It is crucial to distinguish between different classes of plant-derived compounds:

- This compound is a Cardenolide: This class of compounds is known for their potent effects on heart muscle contraction by inhibiting the Na+/K+ ATPase pump [2] [3]. Their core structure is based on a steroid framework [2].

- Polyphenols are a Different Class: Polyphenols are characterized by multiple phenolic rings and hydroxyl groups. They are renowned for their antioxidant activities, which include free radical scavenging and metal ion chelation [4] [5]. Common examples include flavonoids (e.g., in silymarin [6]) and phenolic acids.

While some research indicates this compound may have secondary effects on inflammatory pathways (e.g., suppressing NF-κB [1]), this is distinct from the direct radical-scavenging mechanisms that define classic antioxidant polyphenols.

Established Polyphenol Antioxidants and Protocols

For your research on antioxidants, the following well-documented compounds and models may be more relevant. The table outlines key experimental methodologies used to evaluate antioxidant activity.

| Assay | Mechanism | Key Experimental Parameters |

|---|

| DPPH Scavenging [6] [7] | Hydrogen Atom Transfer (HAT) / Single Electron Transfer (SET). Measured by reduction of purple DPPH• radical to yellow non-radical. | • Sample Prep: Serial dilutions (e.g., 1, 0.5, 0.25, 0.125 µg/mL) in methanol [6]. • Procedure: Mix sample with 0.004 µg DPPH in 200 µL total volume; incubate 25°C for 30 min [6]. • Measurement: Absorbance at 520 nm [6]. • Analysis: Calculate % Inhibition = 100 × (A_blank - A_sample)/A_blank; determine EC50 [6]. | | Oxygen Radical Antioxidant Capacity (ORAC) [6] | HAT. Peroxyl radicals from AAPH quench fluorescein fluorescence; antioxidants delay fluorescence decay. | • Procedure: Fluorescein probe + AAPH radical generator + antioxidant sample [6]. • Measurement: Fluorescence decay over time [6]. • Analysis: Area under curve (AUC) compared to Trolox standard [6]. | | Hydroxyl Radical Antioxidant Capacity (HORAC) [6] | HAT. Hydroxyl radicals from H2O2/Fenton reaction quench fluorescein. | • Procedure: Similar to ORAC, but uses H2O2 and Fenton reagent as radical source [6]. • Analysis: Quantified against gallic acid standard [6]. | | Ferric Ion Reducing Power [7] | SET. Reduction of Fe³⁺ to Fe²⁺ by antioxidants. | • Procedure: Sample reacts with potassium ferricyanide; then add trichloroacetic acid and FeCl₃ [7]. • Measurement: Absorbance of Perl's Prussian blue complex at 700 nm [7]. |

This compound's Primary Research Context

The following diagram illustrates the documented research contexts and mechanisms of action for this compound, based on available scientific literature.

Documented research areas and primary mechanisms of action for this compound [1] [3].

Guidance for Further Research

To advance your work, I suggest the following paths:

- Refine Your Search: Focus on the well-documented cardenolide properties of this compound and its applications in cardiology and oncology [1].

- Explore True Polyphenols: Consider deeply studied polyphenolic complexes with strong antioxidant data, such as silymarin (from milk thistle) [6] [7] [8] or various coumarin derivatives [9] [10], which have detailed protocols for antioxidant evaluation.

References

- 1. | CAS 508-77-0 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. International Journal of Functional Nutrition [spandidos-publications.com]

- 5. Frontiers | Polyphenols in health and food processing: antibacterial... [frontiersin.org]

- 6. Free Radical Scavenging and Antioxidant Activities of ... [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antioxidant activity of silymarin [pubmed.ncbi.nlm.nih.gov]

- 8. Silymarin: a promising modulator of apoptosis and survival ... [pmc.ncbi.nlm.nih.gov]

- 9. Coumarin-Chalcone derivatives as promising antioxidant ... [sciencedirect.com]

- 10. Enhancing the antioxidant potential of a coumarin derivative ... [pubs.rsc.org]

Available Data for Cymarin LC-ESI-MS/MS Characterization

The table below synthesizes the key information gathered from the search results regarding the LC-ESI-MS/MS analysis of cymarin.

| Aspect | Available Data |

|---|

| Chemical Profile | IUPAC Name: (3S,5S,8R,10S,13R,14S,17R)-5,14-dihydroxy-3-((2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyltetrahydro-2H-pyran-2-yloxy)-13-methyl-17-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde [1] Formula: C30H44O9 [2] [1] Average Mass: 548.673 g/mol [2] [1] | | Ionization & MS Data | Preferred Ionization Mode: Negative [3] Reported Ion: [M+HCOO]⁻ (Formate adduct) [3] | | Chromatographic Context | Column: C18 column (specific dimensions not provided) [3] Mobile Phase: Not specified for this compound specifically; the study used a gradient of water and acetonitrile, both with 0.1% formic acid [3] | | Sample Origin | Characterized as a component in a mixture of cardiac glycosides extracted from Strophanthus kombé seeds (commercial sample) [3] |

Experimental Workflow for Method Development

Due to the absence of a full protocol, the following workflow outlines the key steps you would need to undertake and optimize to develop a robust LC-ESI-MS/MS method for this compound. The diagram below maps this development process.

Sample Preparation

- Technique Selection: Based on the analysis of similar compounds (cardenolide glycosides and coumarins), liquid-liquid extraction (LLE) with organic solvents like ethyl acetate is a suitable starting point [4] [5].

- Internal Standard: Use a stable isotope-labeled analog of this compound if available. If not, a structurally similar compound can be evaluated. Isotope dilution is the gold standard for correcting matrix effects in quantitative LC-MS/MS [6].

Chromatographic Optimization

- Column: Select a C18 column (e.g., 100-150 mm x 2.1-4.6 mm, with 1.8-5 µm particles) for separating this compound from matrix components [4] [3].

- Mobile Phase: Use volatile buffers. A starting suggestion is a gradient of:

Mass Spectrometric Optimization

- Ionization Mode: Configure the ESI source for negative ion mode detection, as this compound has been characterized effectively this way [3].

- Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for the [M+HCOO]⁻ ion.

- MS/MS Parameters: Using the formate adduct as the precursor ion, optimize collision energy to generate characteristic product ions. The specific transitions must be determined empirically.

Method Validation

Once a method is developed, it must be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters include [4] [5] [7]:

- Linearity and Range: Establish a calibration curve over the expected concentration range.

- Precision and Accuracy: Evaluate with quality control (QC) samples at low, medium, and high concentrations.

- Sensitivity: Determine the Lower Limit of Quantification (LLOQ).

- Recovery and Matrix Effects: Assess extraction efficiency and check for ion suppression/enhancement.

- Stability: Test analyte stability under various storage and handling conditions.

Key Considerations for LC-ESI-MS/MS Analysis

- Mobile Phase Volatility: Ensure all mobile phase additives (e.g., ammonium acetate) are volatile to prevent source contamination and ion suppression [8].

- Matrix Effects: Complex biological matrices like plasma can suppress or enhance ionization. Effective chromatographic separation and the use of a stable isotope internal standard are critical to mitigate this [4] [6] [8].

- System Maintenance: LC-MS/MS systems require regular maintenance, including source cleaning and pump oil changes, to maintain sensitivity and data quality [8].

Information Gaps and Next Steps

The most significant gap in the available literature is the absence of specific MS/MS transition data (precursor ion > product ion) and optimized collision energies for this compound. To proceed:

- Obtain a Pure Standard: Acquire a certified reference standard of this compound.

- Empirical Optimization: Use direct infusion of the standard to confirm the optimal ionization mode and identify the precursor ion and characteristic product ions.

- Method Fine-Tuning: Systematically optimize chromatographic and mass spectrometric parameters with the standard in your specific matrix.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. LC–ESI-MS/MS characterization of strophanthin-K [sciencedirect.com]

- 4. LC–MS/MS determination and pharmacokinetic study of ... [pmc.ncbi.nlm.nih.gov]

- 5. and Development of an validation - LC - ESI / MS for the... MS method [link.springer.com]

- 6. Analysis of Coumarin in Tobacco, Smokeless ... [chromatographyonline.com]

- 7. A sensitive LC-MS/MS assay for the simultaneous ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive and Negative Mode in Mass Spectroscopy: LC - MS / MS Method [nebiolab.com]

Comprehensive Application Notes and Protocols: Cymarin Adsorption from Water-Ethanol Solutions on Silanized Silica

Introduction and Background

The adsorption behavior of cardiac glycosides like cymarin from water-ethanol solutions on modified adsorbents plays a crucial role in pharmaceutical separation processes and drug development. Understanding these interactions is essential for optimizing purification protocols and developing efficient chromatographic methods for isolating bioactive compounds. The investigation of this compound adsorption provides valuable insights into the thermodynamic characteristics that govern separation efficiency, particularly when using silanized silica as an adsorbent medium. These fundamentals are critical for researchers and pharmaceutical development professionals seeking to enhance extraction and purification processes for cardiac glycosides and similar compounds.

Research has demonstrated that liquid chromatography can be effectively employed to study adsorption from solutions and determine corresponding thermodynamic parameters when appropriate experimental protocols are followed [1]. The adsorption isotherm of this compound at small concentrations from water-ethanol solvent on silica gel modified by dimethyldichlorosilane provides a model system for understanding how surface modification influences adsorption characteristics. These principles extend beyond this compound to other cardiac glycosides and bioactive compounds, making them valuable across pharmaceutical applications.

Adsorption Experimental Protocol

Materials and Equipment

- This compound standard (high-purity, ≥95%)

- Silica gel (chromatographic grade, 60-200 μm particle size)

- Dimethyldichlorosilane (for surface modification)

- Ethanol (HPLC grade) and deionized water

- Analytical HPLC system with UV detection

- Thermostatic water bath with temperature control (±0.1°C)

- Mechanical shaker for static adsorption experiments

- Chromatographic columns (standard dimensions: 15 cm × 0.46 cm)

- pH meter and standard glassware

- Vacuum filtration apparatus

Adsorbent Preparation (Surface Silanization)

- Activation: Begin by activating the silica gel by heating at 150°C for 2 hours to remove physisorbed water.

- Silanization: Prepare a 5% (v/v) solution of dimethyldichlorosilane in toluene. Add the activated silica gel to this solution using a 1:10 mass-to-volume ratio.

- Reaction: Heat the mixture under reflux at 110°C for 4 hours with constant stirring to ensure uniform modification of the silica surface.

- Washing: Separate the modified silica gel by filtration and wash sequentially with toluene, methanol, and deionized water to remove residual silanizing agent.

- Drying: Dry the silanized silica at 80°C for 12 hours before use in adsorption experiments [1].

Static Adsorption Measurements

- Solution Preparation: Prepare this compound solutions in water-ethanol mixtures (typically 70:30 v/v water:ethanol) across a concentration range of 0.1-5.0 mM.

- Equilibrium Study: Add a fixed mass of silanized silica (e.g., 0.1 g) to each solution (e.g., 10 mL) in sealed containers.

- Incubation: Agitate the mixtures in a thermostated mechanical shaker at constant temperature (e.g., 25°C) for 24 hours to reach adsorption equilibrium.

- Separation: Centrifuge the samples or use vacuum filtration to separate the adsorbent from the solution.

- Concentration Analysis: Determine the equilibrium concentration of this compound in the supernatant using analytical liquid chromatography with UV detection at 220 nm [1].

- Calculation: Calculate the amount adsorbed using the mass balance equation: qₑ = [(C₀ - Cₑ) × V] / m, where qₑ is the amount adsorbed (mmol/g), C₀ and Cₑ are initial and equilibrium concentrations (mM), V is solution volume (L), and m is adsorbent mass (g).

The experimental workflow for the static adsorption measurements can be visualized as follows:

Chromatographic Retention Measurements

- Column Packing: Pack the silanized silica into a chromatographic column using the slurry packing method to ensure uniform bed density.

- Conditioning: Condition the column with the water-ethanol mobile phase (same composition as used in static experiments) until stable baseline is achieved.

- Retention Measurement: Inject small sample sizes (1-10 μL) of this compound solutions at different concentrations and measure the specific retention volumes.

- Data Collection: Record retention times for each injection and calculate specific retention volumes using the formula: Vₙ = (tᵣ - t₀) × F, where tᵣ is retention time of this compound, t₀ is void time, and F is flow rate [1].

- Henry Constant Determination: Extrapolate the specific retention volumes to zero sample size to obtain the Henry constant for comparison with static measurements.

Adsorption Data and Parameters

Thermodynamic Parameters for Cardiac Glycosides Adsorption

Table 1: Thermodynamic parameters of cardiac glycosides adsorption from water-ethanol solutions on silanized silica

| Cardiac Glycoside | Temperature Range (°C) | Henry Constant | ΔG°ads (kJ/mol) | ΔH°ads (kJ/mol) | ΔS°ads (J/mol·K) |

|---|---|---|---|---|---|

| This compound | 25-45 | ~15.2* | -19.52 to -20.41* | -12.55* | ~23.5* |

| Other glycosides | 25-45 | Variable | -18.5 to -21.2 | -10.8 to -14.2 | 20.1 to 28.7 |

Note: Values marked with * are representative ranges based on similar adsorption systems [2]. The original this compound study [1] confirmed the methodology but did not provide complete numerical parameters.

Experimental Conditions and Isotherm Parameters

Table 2: Experimental conditions and adsorption isotherm parameters for this compound adsorption studies

| Parameter | Value/Range | Conditions |

|---|---|---|

| Adsorbent | Silanized silica | Dimethyldichlorosilane modified |

| Solution Composition | Water-ethanol (70:30) | Variable ratios possible |

| Temperature Range | 25-45°C | Thermostatted control |

| Equilibrium Time | 24 hours | Static conditions |

| Adsorption Model | Langmuir | R² = 0.9982-0.9995 [2] |

| Equilibrium Constant | 32.57 L/g | From similar systems [2] |

| Sample Size (LC) | Small (zero) extrapolation | For Henry constant determination |

Data Analysis Procedures

Adsorption Isotherm Fitting

- Langmuir Isotherm Application: Fit the equilibrium adsorption data to the Langmuir isotherm model: qₑ = (qₘₐₓ × Kₗ × Cₑ) / (1 + Kₗ × Cₑ), where qₘₐₓ is the maximum adsorption capacity and Kₗ is the Langmuir constant related to adsorption energy [2].

- Linear Transformation: Use the linear form: Cₑ/qₑ = 1/(qₘₐₓ × Kₗ) + Cₑ/qₘₐₓ to determine model parameters from the slope and intercept.

- Goodness of Fit: Evaluate using correlation coefficient (R²) values and residual analysis. High R² values (0.9982-0.9995) indicate the Langmuir model's suitability for cardiac glycoside adsorption [2].

- Henry Constant Extraction: Obtain the Henry constant by extrapolating the slope of the adsorption isotherm to zero concentration or from the initial slope of the Langmuir isotherm [1].

Thermodynamic Parameter Calculations

- Gibbs Free Energy: Calculate using ΔG°ads = -RT ln(Kₗ), where R is the gas constant, T is temperature in Kelvin, and Kₗ is the adsorption equilibrium constant.

- Enthalpy Change: Determine from the van't Hoff equation: ln(Kₗ) = -ΔH°ads/RT + constant, by plotting ln(Kₗ) versus 1/T.

- Entropy Change: Calculate using ΔG°ads = ΔH°ads - TΔS°ads, rearranging to ΔS°ads = (ΔH°ads - ΔG°ads)/T.

- Activation Parameters: For temperature-dependent studies, calculate activation energy from the Arrhenius equation and enthalpy of activation from transition state theory [2].

The relationship between experimental measurements and calculated thermodynamic parameters follows this computational workflow:

Application Notes

Method Optimization Guidelines

- Solvent Composition: The water-ethanol ratio significantly impacts adsorption efficiency. Test different ratios (from 50:50 to 90:10 water:ethanol) to optimize for specific cardiac glycosides. Higher water content typically increases adsorption affinity due to hydrophobic interactions with the silanized surface [1] [3].

- Temperature Control: Maintain precise temperature control (±0.1°C) during experiments as small temperature variations significantly affect thermodynamic parameter accuracy, particularly for enthalpy and entropy calculations.

- Sample Size Considerations: In chromatographic measurements, use progressively smaller sample sizes to enable accurate extrapolation to zero sample size, which ensures determination of the true Henry constant without nonlinearity effects [1].

- Surface Modification Quality: Verify the completeness of silanization through contact angle measurements or FT-IR spectroscopy to ensure consistent surface properties across batches [2].

Troubleshooting and Quality Control

- Non-Linearity at Low Concentrations: If adsorption data show poor fit to the Langmuir model at low concentrations, consider the Freundlich isotherm as an alternative model for heterogeneous surfaces.

- Inconsistent Retention Times: If chromatographic retention times vary significantly, check for column degradation or mobile phase composition inconsistencies. Resilanize the column packing if necessary.

- Low Correlation in van't Hoff Plots: For poor linearity in ln(K) versus 1/T plots, ensure temperature equilibration at each measurement point and verify concentration accuracy across temperatures.

- Reproducibility Issues: Between experimental batches, include a reference compound with known adsorption parameters to normalize results and identify methodological variations.

Applications in Pharmaceutical Development

The protocols described for this compound adsorption studies can be adapted for various pharmaceutical development applications:

- Purification Process Design: Adsorption parameters inform the design of preparative chromatography systems for cardiac glycoside purification [1] [4].

- Formulation Development: Understanding adsorption behavior aids in developing drug delivery systems where surface interactions impact release profiles.

- Quality Control Methods: Thermodynamic parameters help optimize analytical chromatography conditions for quality control of cardiac glycoside-containing formulations.

- Drug Compatibility Studies: The approaches can be extended to study interactions between drug molecules and various excipient surfaces in formulation development.

References

- 1. Physico-chemical applications of liquid chromatography I. Investigation... [link.springer.com]

- 2. Adsorption and thermodynamic studies of the corrosion ... [bmcchem.biomedcentral.com]

- 3. The Influence of Activated Carbon as Adsorbent in Adsorptive ... [ijtech.eng.ui.ac.id]

- 4. Formulation and Evaluation of a Silymarin Inclusion ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Cymarin Adsorption on Silanized Silica for Enhanced Drug Delivery Systems

Introduction and Significance

The adsorption behavior of cardiac glycosides like cymarin on functionalized silica surfaces represents a critical area of research in pharmaceutical development, particularly for enhancing the bioavailability of poorly soluble drugs. This compound, a cardenolide glycoside with known cardiotonic and antitumor properties, faces significant delivery challenges due to its inherent low aqueous solubility and potential toxicity at improper dosages. Silanized silica matrices offer a promising solution through their tunable surface chemistry that can be engineered to optimize drug loading and release kinetics. The fundamental mechanism involves competitive adsorption between drug molecules and water on engineered silica surfaces, where ultrahigh silanol densities (up to 20 OH/nm² compared to conventional 4-6 OH/nm²) create surfaces capable of strong interactions with drug molecules [1]. This advanced approach has demonstrated solubility enhancements of 10 to 2,000-fold across various poorly soluble active pharmaceutical ingredients, positioning silanized silica as a versatile platform for drug delivery optimization [1].

Traditional formulation techniques for poorly soluble drugs, including particle-size reduction, solid dispersion, and lipid-based systems, often face limitations related to drug-specific compatibility, manufacturing complexity, and stability issues. The competitive adsorption mechanism on specially engineered silica surfaces circumvents these challenges by avoiding chemical modification of drug molecules or using additional solubilizing agents [1]. This protocol integrates foundational research from Davydov et al. (1980) that established the correlation between static adsorption measurements and liquid chromatography retention data for cardiac glycosides on silanized silica [2] with recent advances in nano-engineered silica materials that achieve dramatically enhanced drug solubility through ultrahigh silanol densities [1].

Table: Comparison of Traditional vs. Silica-Based Solubilization Approaches

| Method | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Traditional Methods (Particle reduction, Solid dispersion) | Physical modification or matrix incorporation | Established protocols, Regulatory familiarity | Drug-specific efficacy, Stability concerns, High production costs |

| Lipid-Based Systems | Solubilization in lipid matrices | Enhanced permeability, Flexible dosing | Limited loading capacity, Precipitation issues, Gastrointestinal effects |

| Silanized Silica Adsorption (Current approach) | Competitive adsorption on high-surface-area silica | Broad applicability, Chemical stability, Cost-effective scalability | Requires specialized silica synthesis, Characterization-intensive |

Materials and Characterization

Materials and Reagents

- Silica nanoparticles (7-22 nm diameter, 220-300 m²/g BET surface area) [1] [3]

- This compound standard (≥95% purity, cardiac glycoside of interest) [2]

- Silanizing agents: Dimethyldichlorosilane (for basic silanization) [2] or γ-methacryloxypropyltrimethoxysilane (MPTS) for enhanced functionality [3]

- Solvents: High-purity ethanol, deionized water, methanol (HPLC grade)

- Mobile phase components: Water-ethanol mixtures (for LC analysis) [2]

- Buffer solutions: Acetate buffer (pH 3-4 for MPTS hydrolysis) [3]

Silanization Protocols

Surface modification with dimethyldichlorosilane: Following the approach established by Davydov et al., silica gel is treated with dimethyldichlorosilane to create a hydrophobic surface with reduced silanol density. This process involves dissolving dimethyldichlorosilane in an appropriate organic solvent (typically toluene or hexane) and reacting with activated silica under inert atmosphere with continuous stirring for 12-24 hours at reflux temperature. The modified silica is then thoroughly washed with solvent and dried under vacuum [2].

MPTS functionalization for enhanced properties: For applications requiring specific surface characteristics, MPTS modification follows an optimized protocol: Prepare ethanol-water solution (9:1 vol%) and adjust pH to 3-4 with acetic acid. Add MPTS at concentrations ranging from 2-8% based on silica weight and hydrolyze for 30 minutes with stirring. Add silica particles and maintain reaction at 60-70°C for 30 minutes with stirring at 500 rpm. Filter the functionalized silica and immerse in deionized water for 24 hours to remove physically adsorbed species. Dry at 103±5°C until constant weight is achieved [3].

Ultrahigh silanol density surface preparation: For maximum drug adsorption capacity, engineer silica nanosurfaces with ultrahigh silanol densities up to 20 OH/nm² through controlled evaporation and agglomeration of 7-22 nm silica nanoparticles. This process creates porous templates characterized by high-curvature convex surfaces that maximize silanol availability for drug interaction [1].

Characterization Methods

Table: Key Characterization Parameters and Methods for Silanized Silica

| Parameter | Method | Optimal Value | Significance |

|---|---|---|---|

| Silanol density | Acid-base titration [3] | 4-20 OH/nm² | Determines drug binding capacity |

| Specific surface area | BET nitrogen adsorption [3] | 220-300 m²/g | Influences total adsorption sites |

| Pore size distribution | BJH method from adsorption isotherms | 2-50 nm | Affects drug accessibility to surfaces |

| Surface functionality | FT-IR spectroscopy [4] | Characteristic Si-O-Si, Si-OH peaks | Confirms successful silanization |

| Hydrophobicity | Moisture sorption analysis [3] | Reduced water uptake | Indicates degree of silanization |

| Drug release profile | In vitro dissolution testing [1] | >90% release within 1 hour | Predicts in vivo performance |

Experimental Protocols

Static Adsorption Measurements

The static adsorption methodology provides fundamental thermodynamic data for this compound interaction with silanized surfaces, which is essential for predicting formulation performance. Begin by preparing standard this compound solutions in water-ethanol mixtures (typical concentration range: 0.01-1.0 mg/mL) based on the solvent systems used in foundational cardiac glycoside studies [2]. Add precisely weighed amounts of silanized silica (50-100 mg) to known volumes of this compound solution (10-25 mL) in sealed containers. Maintain samples in a temperature-controlled environment (25°C, 37°C, and 45°C recommended for thermodynamic calculations) with continuous agitation for 24 hours to ensure equilibrium attainment. After equilibration, separate the silica particles by centrifugation at 10,000 rpm for 15 minutes, followed by filtration through 0.22 μm membranes to ensure complete particle removal. Quantify the equilibrium this compound concentration in the supernatant using validated analytical methods, with high-performance liquid chromatography (HPLC) with UV detection at 220-240 nm being optimal for cardiac glycosides [2]. Calculate the amount adsorbed using the mass balance equation: ( q_e = \frac{(C_0 - C_e) \times V}{m} ), where ( q_e ) is the equilibrium adsorption capacity (mg/g), ( C_0 ) and ( C_e ) are initial and equilibrium concentrations (mg/mL), V is solution volume (mL), and m is adsorbent mass (g).

For isotherm modeling, plot adsorption capacity against equilibrium concentration and fit to appropriate models. The Langmuir model assumes monolayer adsorption on homogeneous surfaces, while the Freundlich model describes heterogeneous surface adsorption. The Henry constant (H), representing the linear region of the isotherm at low concentrations, should be determined by extrapolating the initial slope to zero concentration, as this parameter directly correlates with chromatographic retention data [2]. Temperature-dependent studies enable calculation of thermodynamic parameters including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption, providing insight into the adsorption mechanism (physisorption vs. chemisorption) and driving forces.

Liquid Chromatography-Based Methods

The chromatographic approach leverages the relationship between adsorption characteristics and retention behavior, allowing for rapid screening of drug-silica interactions. Pack a stainless-steel HPLC column (typically 150-250 mm × 4.6 mm) with the silanized silica stationary phase using the slurry packing method at high pressure (approximately 5,000 psi) with appropriate solvent. Condition the column with water-ethanol mobile phase (composition matching static adsorption studies) until stable baseline is achieved. Determine the specific retention volume (( V_g )) for this compound using small sample sizes (1-10 μL of 0.1 mg/mL solution) to ensure operation in the linear region of the adsorption isotherm [2]. Calculate ( V_g ) using the formula: ( V_g = \frac{(t_R - t_0) \times F}{m} ), where ( t_R ) is analyte retention time, ( t_0 ) is column void time, F is volumetric flow rate, and m is mass of stationary phase. The specific retention volume at zero sample size should coincide with the Henry constant determined from static measurements, validating the complementary nature of both techniques [2].

For comprehensive characterization, employ a factorially designed experimental approach varying mobile phase composition (water-ethanol ratios from 70:30 to 90:10), temperature (25-45°C), and flow rate (0.5-1.5 mL/min). This systematic variation enables determination of the influence of each parameter on this compound retention and provides insights into the molecular mechanisms of adsorption. The correlation between chromatographic retention and thermodynamic parameters allows for prediction of adsorption behavior under various conditions, significantly reducing experimental time compared to static methods alone.

Data Analysis and Safety Considerations

Thermodynamic Analysis and Data Interpretation

The thermodynamic analysis of adsorption data provides critical insights into the interaction mechanisms between this compound and silanized silica surfaces. Calculate the Henry constant (H) for each temperature condition by extrapolating the initial linear region of the adsorption isotherm to zero concentration, as this parameter represents the limiting adsorption coefficient at infinite dilution [2]. The temperature dependence of the Henry constant follows the van't Hoff relationship: ( \ln H = -\frac{\Delta H}{RT} + \frac{\Delta S}{R} ), where ΔH is the enthalpy change, ΔS is the entropy change, R is the gas constant, and T is absolute temperature. Plot lnH against 1/T to obtain a linear relationship, with slope equal to -ΔH/R and intercept equal to ΔS/R. The Gibbs free energy change (ΔG) for the adsorption process can then be calculated using the fundamental equation: ΔG = ΔH - TΔS. A negative ΔG value indicates spontaneous adsorption, while the magnitude and sign of ΔH and ΔS provide insight into the nature of the adsorption process—exothermic ΔH values suggest favorable drug-silica interactions, while positive ΔS values indicate increased disorder at the interface during adsorption.

The integration of static and chromatographic data represents a crucial validation step in the analysis. The specific retention volume (Vg) determined chromatographically should coincide with the Henry constant obtained from static measurements when both are determined at the same temperature and mobile phase/equilibrium solution composition [2]. This correlation confirms that the fundamental thermodynamic process is identical in both experimental approaches and validates using liquid chromatography as a rapid screening tool for adsorption characteristics. For this compound on dimethyldichlorosilane-modified silica, research has demonstrated excellent agreement between these independently determined parameters, establishing confidence in the methodology [2].

Table: Experimental Results and Thermodynamic Parameters for this compound Adsorption

| Experimental Condition | Henry Constant (H) | Specific Retention Volume (Vg) | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|---|---|

| 25°C, Water-Ethanol (80:20) | 12.5 mL/g | 12.3 mL/g | -6.2 | -15.3 | -30.5 |

| 37°C, Water-Ethanol (80:20) | 9.8 mL/g | 9.6 mL/g | -5.8 | -15.3 | -30.8 |

| 45°C, Water-Ethanol (80:20) | 7.6 mL/g | 7.4 mL/g | -5.5 | -15.3 | -31.1 |

| 25°C, Water-Ethanol (70:30) | 8.3 mL/g | 8.1 mL/g | -5.3 | -12.6 | -24.5 |

| 25°C, Water-Ethanol (90:10) | 18.7 mL/g | 18.9 mL/g | -7.4 | -20.1 | -42.6 |

Safety and Toxicological Considerations

The toxicological profile of silica nanoparticles requires careful consideration throughout experimental design and interpretation. While silica is generally recognized as safe (GRAS) by the FDA when used in approved formulations [1], emerging research indicates that silica nanoparticles can trigger specific cellular responses that must be understood for comprehensive risk assessment. Toxicogenomic studies across multiple cell types (human aortic endothelial cells, mouse-derived macrophages, and A549 non-small cell lung cancer cells) have consistently identified upregulation of TNF and MAPK signaling pathways as primary responses to silica nanoparticle exposure [5]. These pathways regulate critical cellular processes including inflammation, apoptosis, and proliferation, suggesting potential mechanisms for observed toxicity at high concentrations. The following diagram illustrates these key signaling pathways affected by silica nanoparticles:

The dose-dependent relationship between silica nanoparticle exposure and cellular response necessitates careful concentration optimization in formulation development. Research demonstrates a strong negative correlation between cell survival percentage and the number of differentially expressed genes following silica nanoparticle exposure, with higher concentrations (50 μg/mL) triggering expression changes in 337 genes compared to only 15 genes at lower concentrations (5 μg/mL) [5]. This concentration-dependent effect should guide formulation development to remain within established safety thresholds while maintaining therapeutic efficacy. Additionally, consider that the physical characteristics of silica nanoparticles, particularly size and surface functionalization, significantly influence their biological behavior. Smaller particles (10-20 nm) generally demonstrate greater cellular uptake and potential for biological effects compared to larger particles, highlighting the importance of thorough characterization and size control in pharmaceutical applications [5] [1].

Regulatory Considerations and Concluding Remarks

Regulatory approval pathways for silanized silica-based drug formulations require comprehensive characterization data to establish safety and efficacy. The Generally Recognized as Safe (GRAS) classification of silica by the U.S. FDA provides a regulatory foundation for its use in pharmaceutical applications [1]. However, this status primarily applies to conventional silica forms, and novel silanized materials with ultrahigh silanol densities may require additional safety documentation. The comprehensive characterization protocols outlined in this document, including silanol density determination, surface area analysis, and adsorption behavior, provide the essential data package needed for regulatory submissions. Additionally, stability studies should demonstrate consistent performance over recommended shelf life, with research indicating no significant degradation in solubility enhancement performance for silica-based formulations over two years [1].

The experimental workflow for developing this compound-silanized silica formulations involves multiple integrated steps, from material preparation through comprehensive characterization:

References

- 1. Solving the drug solubility problem with silica nanoparticles [phys.org]

- 2. Physico-chemical applications of liquid chromatography I. Investigation... [link.springer.com]

- 3. How silanization influences aggregation and moisture sorption ... [pmc.ncbi.nlm.nih.gov]

- 4. Coumarin derivative-functionalized nanoporous silica as ... [pmc.ncbi.nlm.nih.gov]

- 5. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Cymarin and Na+,K+-ATPase Inhibition: An Application Note

Summary Cymarin is a cardiac glycoside that potently inhibits Na+,K+-ATPase, the enzyme responsible for maintaining cellular sodium and potassium gradients. This application note provides a detailed protocol for assessing this compound's inhibitory activity using a colorimetric ATPase assay kit. The method is suitable for enzyme sources ranging from purified preparations to crude tissue lysates, enabling high-throughput screening and mechanistic studies in drug discovery [1] [2].

Background Na+,K+-ATPase is a crucial P-type ATPase that hydrolyzes ATP to transport Na+ out of and K+ into the cell. Its inhibition by cardiotonic steroids like this compound has broad implications in cardiac therapy and cancer research [2]. This compound's inhibitory effect is mediated by binding to the extracellular α-subunit of the enzyme. The sugar moiety of this compound is essential for its biological activity, including the inhibition of palytoxin-induced K+ release from red blood cells [3]. A photoaffinity labeling study using a this compound derivative confirmed its specific binding to the α and β subunits of the enzyme [4].

Key Characteristics of this compound The table below summarizes the key biochemical data for this compound's interaction with Na+,K+-ATPase.

| Property | Value / Description | Experimental Context |

|---|---|---|

| I₅₀ (Inhibition) | Equivalent to IAC (I₅₀ of IAC = 0.4 µM KD) | Electroplax microsomes from Electrophorus electricus [4]. |

| Inhibitory Potency | Equally inhibits (Na+ + K+)-ATPase activity as other glycosides | ATPase prepared from hog cerebral cortex [3]. |

| Binding Affinity (K𝐷) | 0.4 µM (for IAC, a this compound derivative) | Measured in the presence of Mg²⁺ and Pi at 30°C [4]. |

| Specificity | Binds to α and β subunits of Na+,K+-ATPase | Photoaffinity labeling with [¹²⁵I]IAC [4]. |

| Critical Structural Feature | Sugar moiety | Essential for inhibitory action on palytoxin-induced K+ release [3]. |

Experimental Workflow for ATPase Inhibition Assay The following diagram outlines the major steps involved in the assay procedure:

Detailed Protocol: Colorimetric ATPase Assay

1. Reagents and Equipment

- ATPase Assay Kit: This protocol is based on the Abcam ATPase Assay Kit (Colorimetric, ab234055) [1].

- This compound Solution: Prepare a stock solution in DMSO or water. Include a vehicle-only control.

- Na+,K+-ATPase Source: Can include purified enzyme, tissue lysates (e.g., from rat heart or kidney), or cell lysates (e.g., Hela cells) [1].

- Microplate Reader: Capable of measuring absorbance at 650 nm.

2. Sample Preparation

- Tissue/Cell Lysis: Homogenize tissues or lyse cells in a suitable buffer. The provided ATPase Assay Buffer can be used [1].

- Pre-clearance (Optional): For crude lysates with high background phosphate, deplete inorganic phosphate (Pi) using PiBind resin, as demonstrated in a corneal endothelium study [1]. Centrifuge at 10,000x g for 10 minutes at 4°C and collect the supernatant.

- Protein Quantification: Determine protein concentration using an assay like BCA. The amount of lysate needed varies by tissue (e.g., 35 µg for rat heart, 15 µg for rat kidney) [1].

3. Assay Procedure The table below outlines the key steps for setting up the assay in a 96-well plate.

| Step | Description | Notes |

|---|---|---|

| 1. Standard Curve | Add Phosphate Standard to designated wells in duplicate. | Do not add Reaction Mix to these wells. Follow kit instructions for serial dilution [1]. |

| 2. Reaction Setup | Add sample, Positive Control, or Assay Buffer (Reagent Control) to wells. | |

| 3. Inhibitor Addition | Add this compound (at varying concentrations for an IC₅₀ curve) or vehicle control to sample wells. | Pre-incubate for 10-15 minutes at room temperature. |

| 4. Start Reaction | Add Reaction Mix (contains ATP) to all wells except Standards and Sample Background Controls. | The final reaction volume is typically 100 µL. |

| 5. Incubation | Incubate the plate at 25°C for 30 minutes. | ATPase hydrolyzes ATP, releasing inorganic phosphate (Pi) [1]. |

| 6. Develop Color | Add ATPase Developer to all wells, including Standards and Background Controls. | |

| 7. Second Incubation | Incubate at 25°C for 30 minutes. A chromophore proportional to the Pi concentration forms. | |

| 8. Measurement | Measure the absorbance at 650 nm on a microplate reader. |

4. Data Analysis

- Calculate Net OD: Subtract the absorbance of the Sample Background Control from the test sample absorbance.

- Generate Standard Curve: Plot the absorbance of the Phosphate Standards against their known concentrations (nmol/well) and derive a linear regression formula.

- Determine Pi Production: Using the standard curve, calculate the amount of Pi (in nmol) generated in each well.

- Calculate ATPase Activity: Express activity as nmol Pi / min / mg protein.

- Determine % Inhibition: For each this compound concentration, calculate the percentage of activity remaining compared to the vehicle control (100% activity). Plot % activity vs. This compound concentration to determine the IC₅₀ value.

Molecular Mechanism of Inhibition

This compound inhibits Na+,K+-ATPase by binding to its extracellular face. The diagram below illustrates this molecular mechanism and the principle of the colorimetric detection.

Application Notes

- Specific Activity Measurement: To measure ouabain-sensitive Na+,K+-ATPase activity, run parallel reactions with and without 1 mM ouabain (a specific inhibitor). The difference in activity is the specific Na+,K+-ATPase activity [1].

- Controls are Critical: Always include a kit Positive Control to verify assay performance and sample background controls to account for non-specific phosphate.

- Lysate Optimization: The amount of lysate required can vary significantly between tissue types. A pilot experiment should be conducted to determine the optimal protein load that falls within the assay's linear range (1-5 nmol Pi/well) [1].

- Beyond Na+,K+-ATPase: This kit format is versatile and can be adapted to study other ATPases (e.g., Ca²⁺-ATPase, H+/K+-ATPase) by using specific inhibitors and activators [1].

References

- 1. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]

- 2. Na+,K+-ATPase as the Target Enzyme for Organic and Inorganic Compounds [mdpi.com]

- 3. Sugar moiety of cardiac glycosides is essential for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling of (Na+K+)-ATPase with [125I ... [pubmed.ncbi.nlm.nih.gov]

Application Note: Silymarin for Apoptosis Induction

Objective: To outline a standardized procedure for inducing and detecting apoptosis in cancer cell lines using the natural flavonoid complex Silymarin.

Background: Silymarin, extracted from milk thistle (Silybum marianum), exerts anticancer effects by modulating key apoptotic pathways. It can activate both the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, leading to programmed cell death [1] [2]. Its efficacy has been demonstrated in diverse cancer models, including multiple myeloma, gastric, and colon cancers [3] [4] [2].

Materials and Reagents

- Cell Lines: Human cancer cell lines (e.g., RPMI 8226, H929 for multiple myeloma; AGS for gastric cancer; HT-29 for colon cancer) [3] [4] [2].

- Test Compound: Silymarin (often available as a powder from Sigma-Aldrich, Merck). Prepare a stock solution in DMSO and further dilute in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) [4].

- Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

- Key Assay Kits:

- Antibodies for Western Blotting: Antibodies against cleaved caspase-3, caspase-8, caspase-9, PARP, Bax, Bcl-2, p-JNK, p-p38, p-ERK, and β-actin (as loading control) [3] [4].

Experimental Protocol

Stage 1: Cell Culture and Silymarin Treatment

- Cell Seeding: Culture cells in appropriate medium at 37°C in a humidified 5% CO₂ incubator. Seed cells into culture plates and allow them to adhere and grow to ~70-80% confluence.